

Technical Support Center: Domperidone Sustained Release Optimization

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Compound of Interest

Compound Name: Domperidone (maleate)

Cat. No.: B8063556

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Status: Online Operator: Senior Application Scientist Ticket ID: DOM-SR-KIN-001 Subject: Optimizing Release Kinetics & Troubleshooting Dissolution Failures

Introduction

Welcome to the Technical Support Center. You are likely here because your Domperidone Sustained Release (SR) formulation is failing to meet the target dissolution profile (

) or exhibiting significant batch-to-batch variability.

The Core Challenge: Domperidone is a Class II weak base (

).^{[1][2]} It exhibits high solubility in the acidic gastric environment (

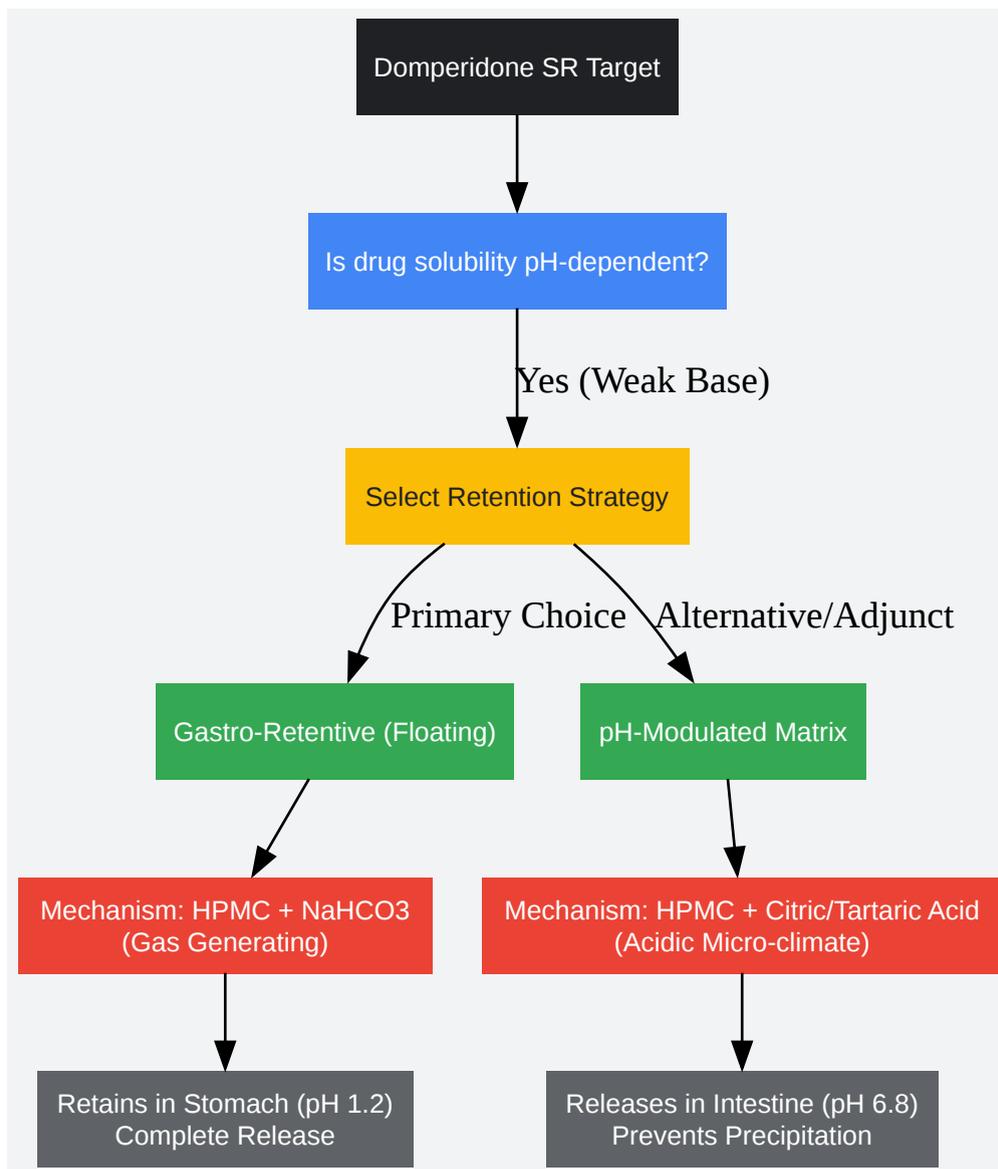
) but precipitates rapidly in the neutral intestinal environment (

).

- Implication: If your SR tablet passes the pyloric sphincter too quickly, drug release will cease, leading to bioavailability failure.
- Strategy: You must design a Gastro-Retentive Drug Delivery System (GRDDS) (Floating or Bioadhesive) or a pH-Modulated Matrix that maintains an acidic micro-environment within the tablet core.

Module 1: Formulation Strategy & Logic

Before troubleshooting specific defects, verify your formulation architecture against this decision logic.



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Figure 1: Formulation decision matrix for weak bases like Domperidone.

Module 2: Troubleshooting Release Kinetics (Q&A)

Issue 1: The "Burst Effect" (Dose Dumping)

User Report: "My formulation releases >35% of the drug in the first hour. I need to suppress this to <20%."

Root Cause Analysis: Domperidone is highly soluble in the stomach. If the polymer gel layer (HPMC) hydrates too slowly, the surface drug dissolves immediately.

- Low Viscosity: Using only HPMC K4M or K100LV allows rapid water penetration.
- Granulation Failure: Drug particles are on the granule surface rather than embedded.

Corrective Protocol:

- Polymer Synergism: Replace 30% of your HPMC K4M with HPMC K100M. The higher viscosity grade swells faster, closing surface pores immediately.
- Binders: Switch from PVP K30 (hydrophilic) to Ethylcellulose (hydrophobic) in the granulating fluid to retard initial wetting.

Issue 2: Incomplete Release (The "Plateau" at 60-70%)

User Report: "Release profile looks good until 6 hours, then it flatlines at 70%. The remaining 30% never releases."

Root Cause Analysis: This is a classic "Gel-Locking" phenomenon combined with pH-dependency.

- Diffusion Path Length: As the matrix swells, the diffusion path becomes too long for the insoluble drug to traverse.
- pH Shift: If the tablet moves to the intestine (pH 6.8) before full release, the remaining Domperidone precipitates inside the gel layer.

Corrective Protocol:

- Pore Formers: Add Lactose Monohydrate (5-10% w/w). As lactose dissolves, it creates channels (pores) in the gel structure, facilitating late-stage drug diffusion.
- Acidic Modifiers: Incorporate Citric Acid or Tartaric Acid (10-15 mg/tablet). This maintains a localized pH < 4.0 inside the tablet, keeping Domperidone soluble even if the external environment is alkaline [1].

Issue 3: Floating Lag Time (FLT) > 15 Minutes

User Report: "The tablet sits at the bottom of the vessel for 20 minutes before floating. This risks premature gastric emptying."

Root Cause Analysis: The tablet density is

for too long. The effervescent reaction is too slow or the gel barrier is forming too quickly, trapping the gas generation.

Corrective Protocol:

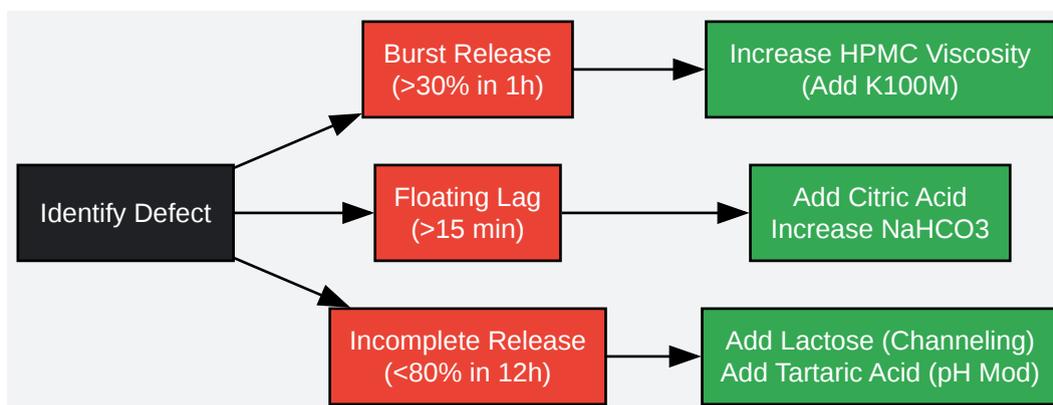
- Gas Generator Ratio: Ensure Sodium Bicarbonate is 10-15% w/w.
- Acid Activator: If relying on gastric acid alone, it may be too slow. Add Citric Acid (1:1 molar ratio with NaHCO_3) to the formulation to trigger internal effervescence immediately upon wetting [2].

Module 3: Critical Process Parameters (CPP)

Table 1: Excipient Impact Matrix on Kinetics

Excipient Class	Material	Effect on Release Rate	Effect on Floating Lag Time	Recommended Range
Matrix Former	HPMC K4M	Moderate Retardation	Neutral	20-30%
Matrix Former	HPMC K100M	Strong Retardation	Increases (Slower hydration)	10-15%
Gas Generator	Sodium Bicarbonate	Increases (Pore formation)	Decreases (Improves buoyancy)	8-15%
pH Modifier	Citric Acid	Increases (Solubilizer)	Decreases (Accelerates reaction)	5-10%
Diluent	MCC (Avicel PH102)	Neutral/Fast	Increases (Insoluble, dense)	QS
Diluent	Lactose	Increases (Channeling)	Neutral	5-10%

Workflow Visualization: Troubleshooting Logic



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Figure 2: Rapid troubleshooting flowchart for common kinetic defects.

Module 4: Analytical Validation (FAQ)

Q: My dissolution results in pH 6.8 phosphate buffer show only 40% release. Is the formulation failed? A: Not necessarily. This is likely an analytical artifact. Domperidone is practically insoluble at pH 6.8 (

).

You have violated "Sink Conditions" (where the volume of media is at least 3x the saturation volume).

- Fix: For QC testing, use 0.1N HCl (where solubility is high).
- Fix: If pH 6.8 is required (e.g., for IVIVC), you must add a surfactant. Use 0.5% - 1.0% SLS (Sodium Lauryl Sulfate) or Tween 80 to artificially increase solubility and maintain sink conditions [3].

Q: How do I differentiate between "Erosion" and "Diffusion" mechanisms? A: Apply the Korsmeyer-Peppas equation (

).

- If

: Fickian Diffusion (Pure diffusion).

- If

: Anomalous Transport (Diffusion + Erosion).

- If

: Case II Transport (Erosion/Relaxation dominant).

- Domperidone SR usually targets Anomalous Transport (

) for robust zero-order-like release.

References

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